![molecular formula C27H22N2O B2568169 (R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole CAS No. 2227390-59-0](/img/structure/B2568169.png)
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole” is a compound that belongs to the class of dihydrooxazole-based antagonists of the N-Methyl-D-aspartate (NMDA) receptor. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C27H22N2O . Its molecular weight is 390.486.Applications De Recherche Scientifique
Anticancer Agent Development
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole has shown relevance in the development of experimental anticancer agents. For instance, gold(III) complexes with 2-substituted pyridines, including derivatives of pyridinyl-oxazolines such as 2-(pyridin-2-yl)-4,5-dihydrooxazole, have exhibited promising antiproliferative properties. These compounds have been investigated for their biological and pharmacological behavior, especially against human ovarian carcinoma cell lines. Their ability to overcome cisplatin resistance is a notable feature in cancer treatment research (Maiore et al., 2012).
Coordination Chemistry and Structural Characterization
Research in coordination chemistry and structural characterization has also involved (R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole. Gold(III) adducts with chiral pyridinyl-oxazolines, including this compound, have been synthesized and structurally characterized. These studies provide insights into the reactivity of the coordinated ligands and the properties of the resulting complexes, which are significant in understanding the interaction of these compounds with biological targets (Cinellu et al., 2009).
Electrochemical Reduction of CO2
The compound has also been explored in the context of environmental chemistry, specifically in the electrochemical reduction of CO2. Rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands containing pyridine and oxazoline rings, such as 2-(pyridin-2-yl)-4,5-dihydrooxazole, have been investigated for their CO2 reduction ability. This research is crucial for developing new methods to address environmental challenges like CO2 emissions and climate change (Nganga et al., 2017).
Enantioseparation in Chromatography
In the field of analytical chemistry, derivatives of (R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole have been utilized in developing chiral stationary phases for high-performance liquid chromatography (HPLC). The enantioseparation performance of these phases is significant for the separation of chiral compounds, which is essential in pharmaceutical and chemical research (Li et al., 2016).
Luminescent Materials and OLED Development
Lastly, derivatives of this compound have been explored in the development of luminescent materials, particularly for their application in organic light-emitting diodes (OLEDs). The synthesis and characterization of such derivatives, along with their optoelectronic properties, are important for advancing OLED technology and developing new materials for electronic and photonic devices (Xing et al., 2017).
Propriétés
IUPAC Name |
(4R)-2-(6-benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-18,25-26H,19H2/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSBILBZRCBYNW-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.